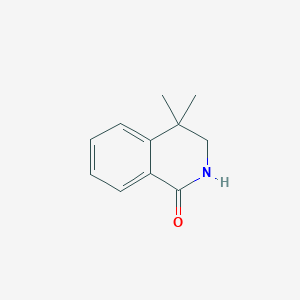

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a bicyclic organic compound featuring a tetrahydroisoquinoline core with a ketone group at position 1 and two methyl groups at position 2. This substitution pattern distinguishes it from simpler tetrahydroisoquinolinones, conferring unique steric and electronic properties.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNOQHOEQNQFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the following steps:

N-Alkylation: The initial step involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives. This reaction is carried out under mild conditions using suitable alkylating agents.

Oxidation: The resulting iminium salts from the N-alkylation step are then oxidized to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, alcohol derivatives, and more complex isoquinoline-based compounds.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the structure-activity relationships of tetrahydroisoquinoline derivatives and their biological effects.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate neurotransmission, cellular signaling, and metabolic processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic benefits .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs and their distinguishing features:

Stability and Handling

- 4,4-Dimethyl derivative: Steric hindrance from methyl groups may reduce oxidation susceptibility at position 4 compared to non-methylated analogs .

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one (DMTI) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bicyclic structure featuring a tetrahydroisoquinoline framework with two methyl groups at the fourth carbon position, influencing its chemical properties and reactivity. Research has indicated that DMTI exhibits significant biological activities, particularly in the context of neuropharmacology and enzyme inhibition.

1. Monoamine Oxidase Inhibition

DMTI has been identified as a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have implications for treating mood disorders and neurodegenerative diseases.

2. Neuroprotective Effects

Studies suggest that DMTI may possess neuroprotective properties similar to other tetrahydroisoquinoline derivatives. For instance, related compounds have demonstrated the ability to protect against neurotoxicity induced by various agents, such as MPTP and rotenone. These neuroprotective effects are thought to arise from antioxidant properties and modulation of neurotransmitter metabolism .

3. Antioxidant Activity

Research indicates that DMTI may exhibit intrinsic antioxidant properties, potentially mitigating oxidative stress within neural tissues. This activity is significant as oxidative stress is a contributing factor in various neurodegenerative diseases .

Structure-Activity Relationship

The unique substitution pattern of DMTI influences both its chemical reactivity and biological activity compared to structurally similar compounds. A comparative analysis of various tetrahydroisoquinoline derivatives highlights how modifications can lead to variations in pharmacological effects:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Exhibits different pharmacological effects |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Enhanced solubility and bioavailability |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 2 | Variations in receptor binding affinity |

The distinct characteristics of DMTI may offer unique therapeutic avenues in drug development targeting central nervous system disorders.

Study on Neuroprotective Mechanisms

A study examining the effects of DMTI on rodent models demonstrated its ability to inhibit MAO activity significantly. The results indicated that treatment with DMTI led to increased levels of dopamine and its metabolites in the striatum, suggesting enhanced dopaminergic signaling . Furthermore, behavioral assessments showed improvements in motor function and reduced symptoms associated with neurotoxicity.

Antioxidant Efficacy Evaluation

In vitro assays assessing the antioxidant capacity of DMTI revealed its effectiveness in scavenging free radicals and reducing lipid peroxidation in neuronal cell cultures. These findings support the hypothesis that DMTI may confer protective effects against oxidative damage in neural tissues .

Future Directions

Given the promising biological activities associated with DMTI, further research is warranted to elucidate its mechanisms of action fully. Potential studies could include:

- Mechanistic Studies : Investigating the specific pathways through which DMTI exerts its neuroprotective and antioxidant effects.

- Clinical Trials : Evaluating the efficacy and safety of DMTI in human subjects suffering from mood disorders or neurodegenerative diseases.

- Structural Modifications : Exploring analogs of DMTI to enhance its bioavailability and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one derivatives?

- Methodological Answer : The synthesis often involves hydrogenation, nucleophilic substitution, or ring-expansion strategies. For example, catalytic hydrogenation with Pd/C under H₂ is used to reduce nitro groups to amines (e.g., compound 24 in ). Reductive amination with LiAlH₄ followed by treatment with SOCl₂ (Scheme 4a, ) is another approach. Purification typically employs flash chromatography (e.g., Biotage systems) or preparative TLC, with yields ranging from 43% to 87% depending on substituents .

Q. How are intermediates and final products characterized in synthetic workflows?

- Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS ( ). For instance, derivatives like I3–I12 ( ) were validated via NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS data (mass accuracy ≤5 ppm). Purity is assessed using GC (≥97.5% for related compounds, ) or HPLC with retention time matching pharmacopeial standards ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in hydrogenation steps?

- Methodological Answer : Catalyst selection and solvent systems are critical. In , Pd/C in ethanol under H₂ achieved 72.9% yield for compound 24 , but competing side reactions (e.g., over-reduction) may occur. Alternatives include adjusting H₂ pressure (1–3 atm) or using PtO₂ for selective reductions. Kinetic studies via LC-MS monitoring can identify optimal reaction times (e.g., 2–48 hours, ). Statistical tools like ANOVA ( ) may evaluate parameter significance (e.g., temperature, catalyst loading) .

Q. What strategies resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Discrepancies between predicted and observed NMR/MS data require multi-technique validation. For example, I6 ( ) showed unexpected downfield shifts due to intramolecular hydrogen bonding; this was resolved via NOESY and IR spectroscopy. Computational tools (e.g., DFT for NMR prediction) and isotopic labeling ( ) can further clarify ambiguities .

Q. How do structural modifications influence biological activity in anticonvulsant studies?

- Methodological Answer : Structure-activity relationship (SAR) studies ( ) reveal that substituents at the 4-position (e.g., methyl groups) enhance blood-brain barrier penetration. In vitro models (e.g., maximal electroshock in mice) show that 4,4-dimethyl derivatives exhibit higher ED₅₀ values compared to unsubstituted analogs. Dose-response curves and Fisher’s LSD tests ( ) statistically validate these trends .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

- Methodological Answer : LC-MS/MS with a 5 ppm mass tolerance ( ) is essential for detecting low-abundance byproducts (e.g., regioisomers from Friedel-Crafts reactions, ). Pharmacopeial guidelines ( ) require impurity profiling against reference standards (e.g., MM0081.28–29) using validated HPLC methods with ≤0.1% detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.